molecular formula C19H20N2O2 B295450 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one

2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one

Cat. No. B295450
M. Wt: 308.4 g/mol
InChI Key: PIKGHCNWMPNUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one, also known as BMQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMQ belongs to the class of quinazoline derivatives, which have been found to possess diverse biological activities.

Mechanism of Action

The mechanism of action of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one is not fully understood. However, it has been proposed that 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one exerts its biological activities through the inhibition of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one possesses potent antioxidant and anti-inflammatory activities. Additionally, 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one has been found to inhibit the growth of various cancer cells and exhibit antifungal activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one is its ease of synthesis and availability. Additionally, 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one exhibits potent biological activities at relatively low concentrations. However, one of the limitations of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one is its poor solubility in water, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one. One of the potential applications of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one is in the development of novel anticancer drugs. Additionally, 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one has been found to exhibit promising neuroprotective effects, which could be further explored for the treatment of neurodegenerative diseases. Furthermore, the development of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one-based materials for use in various applications, such as sensors and catalysts, is an area of active research.

Synthesis Methods

The synthesis of 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one involves the reaction of 4-methoxybenzaldehyde with butylamine in the presence of acetic acid and glacial acetic acid as solvents. The resulting intermediate is then reacted with anthranilic acid in the presence of phosphorus oxychloride and dimethylformamide to yield 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one.

Scientific Research Applications

2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one has been found to possess antitumor, anti-inflammatory, and antifungal activities. In pharmacology, 2-Butyl-3-(4-methoxy-phenyl)-3H-quinazolin-4-one has been shown to exhibit potent antioxidant and neuroprotective effects.

properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

2-butyl-3-(4-methoxyphenyl)quinazolin-4-one

InChI

InChI=1S/C19H20N2O2/c1-3-4-9-18-20-17-8-6-5-7-16(17)19(22)21(18)14-10-12-15(23-2)13-11-14/h5-8,10-13H,3-4,9H2,1-2H3

InChI Key

PIKGHCNWMPNUPD-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC

Canonical SMILES

CCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)OC

Origin of Product

United States

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